2H-Azirine-2-propanal, 2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine-2-propanal, 2-methyl-3-phenyl- is a member of the 2H-azirine family, which are small, unsaturated heterocycles containing one nitrogen atom. These compounds are known for their high ring strain and stability, making them valuable in various chemical modifications .
Preparation Methods
The synthesis of 2H-Azirine-2-propanal, 2-methyl-3-phenyl- can be achieved through several methods. One common approach is the Neber rearrangement, which involves the conversion of oximes to 2H-azirines using a base . Another method involves the decomposition of vinyl azides, which can be thermally or photochemically induced . Additionally, ring contraction of isoxazoles and oxidative cyclization of enamine derivatives are also employed in the synthesis of 2H-azirines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
2H-Azirine-2-propanal, 2-methyl-3-phenyl- undergoes various chemical reactions due to its high reactivity. It can participate in nucleophilic, electrophilic, dienophilic, and dipolarophilic reactions . Common reagents used in these reactions include bases like DABCO and t-BuOK, as well as acids like AcOH and TFA . Major products formed from these reactions include indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .
Scientific Research Applications
2H-Azirine-2-propanal, 2-methyl-3-phenyl- has a wide range of applications in scientific research. In chemistry, it is used as a valuable synthon for constructing various heterocycles . In biology and medicine, 2H-azirines have been studied for their potential biological activities, including antimicrobial, antifungal, and antiviral properties . They are also used in bioconjugation techniques to modify biomolecules . In the industry, 2H-azirines are utilized in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2H-Azirine-2-propanal, 2-methyl-3-phenyl- involves its high reactivity due to the ring strain of the three-membered azirine ring . This reactivity allows it to interact with various molecular targets and pathways. For example, it can act as a nucleophile or electrophile in chemical reactions, leading to the formation of new chemical bonds . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
2H-Azirine-2-propanal, 2-methyl-3-phenyl- can be compared with other similar compounds like azirinomycin, dysidazirines, and antazirine . These compounds share the azirine core structure but differ in their substituents and biological activities . For instance, azirinomycin is an antibiotic produced by Streptomyces aureus, while dysidazirines have antimicrobial properties .
Properties
CAS No. |
58130-09-9 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(2-methyl-3-phenylazirin-2-yl)propanal |
InChI |
InChI=1S/C12H13NO/c1-12(8-5-9-14)11(13-12)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 |
InChI Key |
CLMXXMDLIDWYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)C2=CC=CC=C2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.